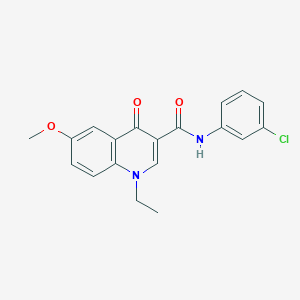
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as CEM-102, is a synthetic compound that belongs to the class of quinolone antibiotics. It has been developed as a potential treatment for various bacterial infections, including tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and community-acquired pneumonia.
作用機序
The exact mechanism of action of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, with a half-life of approximately 3 hours in humans. It is primarily metabolized by the liver and excreted in the urine.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its broad-spectrum activity against various bacterial pathogens, including drug-resistant strains. However, its use in clinical settings may be limited by the development of resistance and potential adverse effects.
List of future directions:
1. Further studies to elucidate the exact mechanism of action of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide.
2. Optimization of the synthesis method to improve yield and reduce cost.
3. Development of new derivatives of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide with improved activity and pharmacokinetic properties.
4. Evaluation of the efficacy of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in animal models of bacterial infections.
5. Investigation of the potential use of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in combination with other antibiotics to enhance its activity and reduce the risk of resistance.
6. Clinical trials to evaluate the safety and efficacy of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in humans for the treatment of various bacterial infections.
7. Development of new formulations of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide for improved delivery and bioavailability.
8. Investigation of the potential use of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide for the treatment of other infectious diseases, such as viral infections and fungal infections.
9. Studies to identify biomarkers for predicting response to N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide treatment.
10. Investigation of the potential use of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide as a prophylactic agent to prevent bacterial infections in high-risk populations.
合成法
The synthesis of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves a series of chemical reactions, starting with the condensation of 3-chloroaniline and ethyl acetoacetate to form 3-chlorophenyl-1-ethyl-3-oxo-1,3-dihydro-2H-indol-2-carboxylate. This intermediate is then treated with methyl iodide to introduce the methoxy group, followed by oxidation with potassium permanganate to form the desired product.
科学的研究の応用
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its antibacterial activity against various pathogens. In vitro studies have shown that it is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. It has also been shown to be active against MRSA and Streptococcus pneumoniae.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-11-16(19(24)21-13-6-4-5-12(20)9-13)18(23)15-10-14(25-2)7-8-17(15)22/h4-11H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDXBVBVPOYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)
![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)
![2-amino-N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6126911.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)

![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6126960.png)